molecular formula C13H17F3N2O3S B15111620 (2-Morpholin-4-ylethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine

(2-Morpholin-4-ylethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine

Cat. No.: B15111620
M. Wt: 338.35 g/mol
InChI Key: LESRBIWJVFJQSB-UHFFFAOYSA-N
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Description

(2-Morpholin-4-ylethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine is a chemical compound with the molecular formula C13H17F3N2O3S and a molecular weight of 338.3459 g/mol This compound is of interest due to its unique structure, which includes a morpholine ring, a trifluoromethyl group, and a sulfonyl amine group

Preparation Methods

The preparation of (2-Morpholin-4-ylethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine involves several synthetic routes. One common method includes the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with 2-(morpholin-4-yl)ethanamine under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

(2-Morpholin-4-ylethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine undergoes various chemical reactions, including:

Scientific Research Applications

(2-Morpholin-4-ylethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Morpholin-4-ylethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The sulfonyl group is known to form strong interactions with biological targets, contributing to its potency and selectivity .

Comparison with Similar Compounds

(2-Morpholin-4-ylethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine can be compared with other sulfonyl-containing compounds, such as:

Properties

Molecular Formula

C13H17F3N2O3S

Molecular Weight

338.35 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C13H17F3N2O3S/c14-13(15,16)11-3-1-2-4-12(11)22(19,20)17-5-6-18-7-9-21-10-8-18/h1-4,17H,5-10H2

InChI Key

LESRBIWJVFJQSB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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